molecular formula C8H8Br2N2O3 B8420951 2-(Dibromomethyl)-6-methoxy-5-methyl-3-nitropyridine

2-(Dibromomethyl)-6-methoxy-5-methyl-3-nitropyridine

Cat. No. B8420951
M. Wt: 339.97 g/mol
InChI Key: YEVNOSQZTKFKRW-UHFFFAOYSA-N
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Patent
US08436000B2

Procedure details

To a 3 neck, 22 L round bottom flask equipped with a mechanical stirrer and an addition funnel was added potassium t-butoxide (450 g, 4.00 mol) and THF (4 L). The mixture was stirred vigorously and a solution of 2-methoxy-3-methyl-5-nitropyridine (100 g, 0.595 mol) from Part I and bromoform (195.4 g, 0.773 mol) in 500 mL of dry THF was added dropwise at such a rate that the temperature did not rise above −74° C. (3 h addition time). The reaction mixture was stirred at −78° C. for an additional 15 min. The reaction mixture was then quenched by the dropwise addition of a mixture of methanol (400 ml) and conc. HCl (600 mL) while maintaining the temperature below −68° C. Water (1 L) was then added and the aqueous layer was extracted with EtOAc (3×4 L). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated. The product was purified by column chromatography on silica gel (0%→7% ethyl acetate in hexanes) to give 2-(dibromomethyl)-6-methoxy-5-methyl-3-nitropyridine (190.0 g, 94% yield) as a red-brown solid: mp 58.7-61.2° C. 1H NMR (300 mHz, CDCl3) δ 8.04 (s, 1H), 7.60 (s, 1H), 4.15 (s, 3H), 2.26 (s, 1H); LRMS, (ESI) m/e 339.0 [(M+H)+, calcd for C8H9N2O3Br2, 338.9].
Quantity
450 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
195.4 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[CH3:7][O:8][C:9]1[C:14]([CH3:15])=[CH:13][C:12]([N+:16]([O-:18])=[O:17])=[CH:11][N:10]=1.[CH:19](Br)([Br:21])[Br:20]>C1COCC1>[Br:20][CH:19]([Br:21])[C:11]1[C:12]([N+:16]([O-:18])=[O:17])=[CH:13][C:14]([CH3:15])=[C:9]([O:8][CH3:7])[N:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
450 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
4 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
COC1=NC=C(C=C1C)[N+](=O)[O-]
Name
Quantity
195.4 g
Type
reactant
Smiles
C(Br)(Br)Br
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3 neck, 22 L round bottom flask equipped with a mechanical stirrer and an addition funnel
CUSTOM
Type
CUSTOM
Details
did not rise above −74° C.
ADDITION
Type
ADDITION
Details
(3 h addition time)
Duration
3 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for an additional 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched by the dropwise addition of a mixture of methanol (400 ml) and conc. HCl (600 mL)
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below −68° C
ADDITION
Type
ADDITION
Details
Water (1 L) was then added
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (3×4 L)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography on silica gel (0%→7% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC(C1=NC(=C(C=C1[N+](=O)[O-])C)OC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 190 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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